N-[(3,4-dimethoxyphenyl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide is a complex organic compound that features a combination of aromatic, pyrazolo[1,5-a]pyrazine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperidine ring: This step may involve nucleophilic substitution or addition reactions.
Introduction of the 3,4-dimethoxybenzyl group: This can be done via alkylation reactions.
Attachment of the 4-ethoxyphenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide would depend on its molecular targets. It might interact with specific enzymes, receptors, or other proteins to exert its effects. The pathways involved could include:
Signal Transduction: Modulation of signaling pathways.
Enzyme Inhibition: Inhibition of specific enzymes.
Receptor Binding: Binding to and modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzyl)-1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide
- N-(3,4-dimethoxybenzyl)-1-(2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide is unique due to the presence of the 4-ethoxyphenyl group, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O4/c1-4-38-23-8-6-21(7-9-23)24-18-25-28(30-13-16-34(25)32-24)33-14-11-22(12-15-33)29(35)31-19-20-5-10-26(36-2)27(17-20)37-3/h5-10,13,16-18,22H,4,11-12,14-15,19H2,1-3H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHMQRMPMOZAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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